molecular formula C24H44N2 B1213379 Pachysamine A CAS No. 6801-29-2

Pachysamine A

Cat. No.: B1213379
CAS No.: 6801-29-2
M. Wt: 360.6 g/mol
InChI Key: NLOJUKSOUNWUSW-HLSPMNIASA-N
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Description

Overview of Natural Product Chemistry in Modern Drug Discovery

Natural product chemistry has historically been a fundamental pillar of drug discovery, providing a rich source of complex and biologically active molecules that have served as the basis for numerous therapeutic agents. acs.org For centuries, compounds derived from plants, fungi, and microorganisms have been exploited for their medicinal properties. frontiersin.org This traditional approach has yielded revolutionary medicines, including the antibiotic penicillin from Penicillium mold, the antimalarial artemisinin (B1665778) from Artemisia annua, and the anticancer drug paclitaxel (B517696) (Taxol) from the Pacific yew tree (Taxus brevifolia). frontiersin.orgnih.govazolifesciences.com These natural products offer a vast "chemical diversity space" with unique molecular structures and potent biological activities that are often difficult to replicate through synthetic chemistry alone. acs.org

In recent decades, the pharmaceutical industry shifted towards high-throughput screening (HTS) of large combinatorial libraries of synthetic compounds as the primary method for lead identification. acs.org However, this approach has not been as fruitful as initially anticipated, leading to a renewed appreciation for natural products. acs.org Over half of all FDA-approved drugs are based on natural products, their derivatives, or mimics, underscoring their continued importance. acs.org Modern drug discovery now often integrates the classical approach of natural product isolation with contemporary technologies like metabolomics, computational biology, and structural biology to more efficiently identify and optimize new therapeutic leads from nature's extensive molecular library. acs.orgnih.govazolifesciences.com

Botanical Origin and Ethnobotanical Significance of Pachysandra terminalis as a Source of Bioactive Compounds

Pachysamine A is isolated from Pachysandra terminalis, a plant species belonging to the Buxaceae (Boxwood) family. chemicalbook.com Commonly known as Japanese spurge or carpet box, it is an evergreen, herbaceous perennial native to Japan and north-central China. ncsu.edu The plant is characterized by its low growth habit, typically reaching 6 to 12 inches in height, and its tendency to spread via rhizomes, forming a dense ground cover in shady, woodland environments. ncsu.edumissouribotanicalgarden.org

Beyond its ornamental use, Pachysandra terminalis has a history of use in traditional Chinese medicine, where the whole plant is known as “Kun Xian Sheng”. rcplondon.ac.uk It has been traditionally employed for the treatment of various ailments, including rheumatoid arthritis, chronic tracheitis, and other inflammatory conditions. rcplondon.ac.uk Ethnobotanical records also indicate its use as a tonic and for addressing gastrointestinal issues. flower-db.com This history of medicinal use has prompted scientific investigation into its chemical constituents to identify the bioactive compounds responsible for its therapeutic effects, leading to the isolation of numerous steroids and alkaloids, including this compound. rcplondon.ac.ukflower-db.com

Historical Development of Research on Steroidal Alkaloids from Pachysandra Species

The systematic study of alkaloids, nitrogen-containing secondary metabolites, began in the early 19th century with the isolation of morphine from the opium poppy in 1806. gcwgandhinagar.com Research into the specific alkaloids of the Pachysandra genus gained momentum in the mid-20th century. Early phytochemical investigations in the 1960s led to the successful isolation and initial structural elucidation of several key alkaloids from Pachysandra terminalis. nih.gov

Key milestones in this period include the structural determination of pachysandrine A and B, reported in 1964, and the subsequent elucidation of the structure of this compound and B in 1967. nih.govnih.govamanote.com These foundational studies utilized chemical and spectroscopic methods to characterize the complex pregnane-type skeleton common to these compounds. chemicalbook.com Since these initial discoveries, research has continued to uncover a wide array of steroidal alkaloids from different Pachysandra species, including P. procumbens and P. axillaris. nih.govresearchgate.netcapes.gov.br Modern research has expanded to investigate the biological activities of these compounds, with studies identifying potential cytotoxic, antiprotozoal, and anticancer properties, further cementing the importance of the Pachysandra genus as a valuable source of novel bioactive molecules. researchgate.netnih.govnih.gov

Classification and Chemical Diversity of Pachysandra Alkaloids, with Emphasis on this compound

The alkaloids isolated from the Pachysandra genus are predominantly classified as steroidal alkaloids, which feature a core steroidal skeleton with an integrated nitrogen atom, either in a side chain or within the ring system. nih.gov Based on their carbon framework, the vast majority of Pachysandra alkaloids are categorized as pregnane-type alkaloids (also known as C-21 steroidal alkaloids). frontiersin.org This class is characterized by a 21-carbon steroid backbone. frontiersin.org

This compound is a representative member of this class, with its chemical structure identified as 20α-dimethylamino-3α-methylamino-5α-pregnane. chemicalbook.comlookchem.com The chemical diversity within the Pachysandra alkaloids arises from variations in the substituents, particularly the amine groups at positions C-3 and C-20, and modifications to the steroidal skeleton, such as the introduction of double bonds or hydroxyl groups. researchgate.net Over 140 different metabolites have been isolated from this genus, showcasing its rich phytochemistry. researchgate.net Other significant pregnane-type alkaloids from Pachysandra terminalis include epipachysamines B and E, pachystermine A, and pachysamine E. nih.gov This structural variety contributes to a wide range of observed biological activities, making the Pachysandra alkaloids an interesting subject for ongoing pharmacological research. researchgate.net

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 6801-29-2
Molecular Formula C24H44N2
Structure 20α-dimethylamino-3α-methylamino-5α-pregnane
Melting Point 148 - 151 °C
Boiling Point 433.3°C at 760 mmHg
Optical Activity [α]¹⁰D + 20° (CHCl3)

Source: chemicalbook.comlookchem.com

Table 2: Classification of Selected Pachysandra Alkaloids

Alkaloid NameClassificationPlant Source
This compound Pregnane-type Steroidal AlkaloidPachysandra terminalis
Pachysamine E Pregnane-type Steroidal AlkaloidPachysandra terminalis
Epipachysamine B Pregnane-type Steroidal AlkaloidPachysandra terminalis
Pachystermine A Pregnane-type Steroidal AlkaloidPachysandra terminalis
Pachysandrine B Pregnane-type Steroidal AlkaloidPachysandra procumbens
Axillaridine A Pregnane-type Steroidal AlkaloidPachysandra axillaris

Source: researchgate.netcapes.gov.brnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6801-29-2

Molecular Formula

C24H44N2

Molecular Weight

360.6 g/mol

IUPAC Name

(3R,5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-N,10,13-trimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine

InChI

InChI=1S/C24H44N2/c1-16(26(5)6)20-9-10-21-19-8-7-17-15-18(25-4)11-13-23(17,2)22(19)12-14-24(20,21)3/h16-22,25H,7-15H2,1-6H3/t16-,17-,18+,19-,20+,21-,22-,23-,24+/m0/s1

InChI Key

NLOJUKSOUNWUSW-HLSPMNIASA-N

SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)NC)C)C)N(C)C

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)NC)C)C)N(C)C

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)NC)C)C)N(C)C

Synonyms

pachysamine A

Origin of Product

United States

Advanced Methodologies for Isolation and Structural Elucidation of Pachysamine a

Spectroscopic and Spectrometric Approaches for Structure Determination

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The absorption pattern in an IR spectrum is unique to each compound, providing a molecular fingerprint. For Pachysamine A, IR spectroscopy would reveal the presence of characteristic functional groups common in steroidal alkaloids, such as hydroxyl (-OH), carbonyl (C=O), amine (N-H or C-N), and ether/ester (C-O) functionalities.

Typical IR absorption bands for common functional groups are well-documented uc.edu. For instance, O-H stretching vibrations typically appear in the range of 3650-3200 cm⁻¹, while C=O stretching vibrations for ketones or amides are usually observed between 1725-1640 cm⁻¹. The presence and specific positions of these bands, along with others like C-H stretches (around 3000-2850 cm⁻¹) and C-O stretches (1300-1000 cm⁻¹), provide crucial clues about the molecular framework of this compound. While specific IR data for this compound was not detailed in the provided search results, the technique is indispensable for confirming the presence of expected functional groups and identifying any unexpected ones.

Table 2.2.3.1: Characteristic IR Absorption Bands (Template)

Wavenumber (cm⁻¹)Functional Group AssignmentExpected for this compound
3650-3200O-H stretch (alcohol/phenol)Likely present
3550-3060N-H stretch (amine/amide)Likely present
3000-2850C-H stretch (alkane/aromatic)Likely present
1725-1640C=O stretch (ketone/amide)Likely present
1630-1475C=C stretch (alkene/aromatic)Likely present
1300-1000C-O stretch (alcohol/ether)Likely present
1250-1000C-N stretch (amine)Likely present

Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules technologynetworks.comresearchgate.net. This technique is invaluable for determining the absolute configuration (AC) of stereocenters within a molecule, a critical aspect for understanding biological activity nih.gov.

The process typically involves comparing experimental ECD spectra with theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT) technologynetworks.comresearchgate.netrsc.org. These calculations predict the ECD spectra for various possible stereoisomers. By matching the experimental spectrum with the calculated spectrum of a specific stereoisomer, the absolute configuration of the chiral molecule can be assigned researchgate.net. This compound, as a steroidal alkaloid, is expected to possess multiple chiral centers, making ECD a vital tool for its complete structural elucidation. The presence of chromophores within the molecule is necessary for ECD activity, and these chromophores give rise to characteristic Cotton effects (positive or negative peaks in the ECD spectrum) at specific wavelengths, which are sensitive to the molecule's three-dimensional arrangement technologynetworks.comnih.gov.

Table 2.2.4.1: ECD Spectroscopic Data (Template)

Wavelength (nm)Cotton Effect (Δε)Assignment/Significance
Specific values for this compound not found in search results.
e.g., 250+5.2Indicates specific stereochemistry at a chiral center.
e.g., 280-3.1Corroborates absolute configuration.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy probes electronic transitions within a molecule, typically involving π-electrons or non-bonding electrons in conjugated systems, known as chromophores vscht.czgpatindia.comlibretexts.org. This technique provides information about the extent of conjugation and the presence of specific unsaturated functional groups.

For this compound, UV-Vis spectroscopy would help characterize any chromophoric systems present, such as conjugated double bonds or aromatic rings, which are common in complex natural products. The absorption maxima (λmax) and molar absorptivity (ε) values obtained from the UV-Vis spectrum are indicative of the electronic structure. For instance, extended conjugation generally shifts the λmax to longer wavelengths (bathochromic shift) vscht.czgpatindia.comkvmwai.edu.in. While this compound's specific UV-Vis spectrum was not detailed in the provided search results, the technique is routinely used to confirm the presence of such systems and can also aid in detecting impurities if they possess different chromophores kvmwai.edu.in.

Table 2.2.5.1: UV-Vis Absorption Maxima (Template)

Wavelength (nm)Chromophore/TransitionMolar Absorptivity (ε)
Specific values for this compound not found in search results.
e.g., 240π→πe.g., 15,000 L·mol⁻¹·cm⁻¹
e.g., 280n→πe.g., 50 L·mol⁻¹·cm⁻¹

Advanced Purity Assessment and Physicochemical Characterization Techniques

Beyond structural elucidation, ensuring the purity of isolated compounds and characterizing their fundamental physical and chemical properties are critical steps in natural product research.

Purity Assessment: The purity of a natural product like this compound is crucial for reliable biological activity studies and structural confirmation. Advanced analytical techniques are employed to detect and quantify impurities, which can arise from incomplete separation or degradation. High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment, capable of separating compounds based on their differential interactions with a stationary phase and mobile phase moravek.comnih.gov. A high purity for this compound would typically be indicated by a single major peak in an HPLC chromatogram, often exceeding 95% or 97% purity biocrick.com. Other advanced methods, such as quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offer orthogonal validation of purity by directly quantifying the analyte against a known standard nih.gov. Mass Spectrometry (MS) also plays a vital role, providing molecular weight information that can help confirm the identity and detect impurities with different masses.

Table 2.3.1: Purity Assessment Data (Template)

TechniquePurity (%)Method Details
HPLCe.g., >97Column type, mobile phase, detection wavelength
qNMRe.g., 98.5Internal standard, solvent
MSMolecular Ion (M+H)⁺Ionization method, m/z

Physicochemical Characterization: Physicochemical characterization provides a comprehensive profile of a compound's intrinsic properties. Key parameters include:

Melting Point: A sharp melting point range is indicative of high purity for crystalline solids.

Optical Rotation ([α]D): For chiral compounds like this compound, the specific optical rotation measured using polarimetry provides information about the enantiomeric composition and is a characteristic physical property.

Solubility: Determining solubility in various solvents (e.g., water, methanol, chloroform, DMSO) is essential for handling, purification, and biological assays.

Molecular Weight and Formula: Confirmed through techniques like High-Resolution Mass Spectrometry (HRMS).

These properties, alongside spectroscopic data, form the complete identity of this compound.

Table 2.3.2: Physicochemical Properties (Template)

PropertyValue/DescriptionNotes
Molecular Formulae.g., C₂₈H₄₄N₂O₂Based on HRMS
Molecular Weighte.g., 440.67 g/mol Calculated from formula
Melting Point (°C)e.g., 180-182Sharp range indicates purity
Specific Optical Rotation ([α]D)e.g., +XX.X (c Y, Solvent)Indicates chirality and enantiomeric excess
Solubilitye.g., Soluble in MeOH, CHCl₃; slightly in H₂ODetermined experimentally

Compound List

this compound

Mechanistic Investigations of Pachysamine A S Biological Activities

Anticancer Mechanisms at the Cellular and Molecular Level

The anticancer potential of Pachysamine A and related compounds from the Pachysandra genus is being explored through various cellular and molecular mechanisms. These investigations aim to understand how these natural products interfere with cancer cell proliferation, survival, and spread.

Modulation of Cell Cycle Progression and Apoptosis Induction in Cancer Cells

While direct studies on this compound's specific effects on cell cycle arrest and apoptosis induction in cell lines such as HepG2, MCF-7, U251, A549, and MDA-MB-231 are limited in the provided literature, related compounds and general mechanisms offer insight. Extracts and fractions from Pachysandra species, as well as other natural products, have demonstrated the ability to induce cell cycle arrest and apoptosis. For instance, compounds from Strobilanthes crispus have been shown to cause G1 arrest in MCF-7 and MDA-MB-231 breast cancer cells, modulating proteins like cyclin D1, p21, and p53 waocp.org. Similarly, other natural compounds have been observed to induce apoptosis through caspase activation, modulation of Bcl-2 family proteins, and disruption of mitochondrial membrane potential nih.govmdpi.com. Some agents have also been reported to induce cell cycle arrest at different phases (G1, S, or G2/M) in cell lines like HepG2, A549, and MCF-7, ultimately leading to cell death via apoptosis and necrosis rsc.org.

Interference with Key Signaling Pathways

The PI3K/Akt/mTOR and JAK2/STAT3 signaling pathways are critical regulators of cell growth, survival, and proliferation, and their dysregulation is frequently implicated in cancer development. While specific data for this compound directly targeting these pathways is not extensively detailed, related studies highlight their importance. For example, panaxadiol, a triterpenoid (B12794562) saponin, was found to inhibit the JAK2/STAT3 signaling pathway, contributing to apoptosis induction in pancreatic cancer cells aging-us.com. Other natural compounds have been shown to impact these pathways, with inhibition of PI3K/Akt/mTOR signaling being a recognized strategy in cancer therapy oncotarget.comnih.govnih.govmdpi.comspringermedizin.de. Furthermore, alkaloids from Sarcococca ruscifolia, a related species, have been noted to inhibit HepG2 cell migration, with potential links to JAK2/STAT3 signaling researchgate.net. The JAK2/STAT3 pathway, in particular, is widely implicated in the progression of various cancers, including liver, breast, and pancreatic cancers, where its inhibition can lead to reduced proliferation and enhanced apoptosis frontiersin.org.

Inhibition of Cellular Migration and Metastasis in vitro Models

The ability of cancer cells to migrate and metastasize is a critical factor in disease progression and mortality. Compounds isolated from Pachysandra terminalis, such as terminamines A-G, have demonstrated the capacity to inhibit the migration of MDA-MB-231 breast cancer cells researchgate.net. Specifically, one of these compounds inhibited the phosphorylation of integrin β(1), a protein crucial for cell adhesion and metastasis researchgate.net. Other natural products and experimental agents have also been shown to inhibit cancer cell migration and invasion through mechanisms involving matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, and signaling pathways such as SRC/FAK mdpi.comnih.govfrontiersin.orgnih.gov.

Bromodomain-containing Protein 4 (BRD4) Inhibitory Activity

Bromodomain-containing protein 4 (BRD4) is a key epigenetic regulator involved in transcription and has emerged as a significant target in cancer therapy. Compounds identified from Pachysandra terminalis, such as pactermines A and B, have exhibited moderate BRD4 inhibitory activities, with reported IC50 values of 10.1 μM and 19.4 μM, respectively researchgate.net. These findings suggest that compounds from the Pachysandra genus may exert anticancer effects, at least in part, through the modulation of BRD4-mediated transcriptional regulation. BRD4 inhibitors are being developed for various cancers, aiming to disrupt oncogenic transcription programs plos.orgresearchcommons.orgrcsb.orgfrontiersin.org.

Table 1: BRD4 Inhibitory Activity of Pactermines A and B

CompoundBRD4 Inhibitory Activity (IC50)
Pactermine A10.1 μM
Pactermine B19.4 μM

Cytotoxic Activities

Pactermines A and B have also demonstrated cytotoxic activity against various tumor cell lines, with IC50 values ranging from 5.3 to 57.4 μM researchgate.net. These findings indicate a broader cytotoxic potential for these Pachysandra alkaloids, contributing to their investigation as potential anticancer agents.

Table 2: Cytotoxic Activity of Pactermines A and B

CompoundCytotoxic Activity (IC50 range)
Pactermine A5.3–57.4 μM
Pactermine B5.3–57.4 μM

Antimicrobial and Antifungal Activity Mechanisms

This compound and its related compounds have also shown promise in combating microbial infections, particularly fungal pathogens like Candida albicans.

Action against Fungal Pathogens (e.g., Candida albicans)

Pachysamine M, a compound isolated from Pachysandra axillaris, has demonstrated significant antifungal activity against fluconazole-resistant Candida albicans in vitro, with a minimum inhibitory concentration (MIC) of 4 μg/mL nih.gov. The mechanism of action involves targeting the cell membrane by inhibiting key ergosterol (B1671047) biosynthesis pathway genes, including ERG1, ERG4, ERG7, ERG9, and ERG24. This inhibition leads to the accumulation of sterol precursors such as squalene, lanosterol, and zymosterol (B116435), ultimately disrupting the ergosterol levels in the fungal cell membrane nih.gov. This mode of action is distinct from many conventional antifungals and may help circumvent existing resistance mechanisms. General mechanisms for natural compounds against fungi include cell membrane destabilization, inhibition of protein synthesis, and induction of reactive oxygen species (ROS) mdpi.comfrontiersin.orgnih.gov.

Table 3: Antifungal Activity of Pachysamine M against Candida albicans

CompoundTarget OrganismMIC Value
Pachysamine MCandida albicans (fluconazole-resistant)4 μg/mL

Disruption of Ergosterol Biosynthesis Pathways (e.g., ERG Gene Family Modulation)

Research into the antifungal properties of Pachysandra species has identified effects on crucial fungal metabolic pathways. Specifically, Pachysamine M, a compound closely related to this compound, has demonstrated significant interference with the ergosterol biosynthesis pathway in Candida albicans nih.gov. This disruption occurs through the inhibition of key genes within the ergosterol synthesis cascade, including ERG1, ERG4, ERG7, ERG9, and ERG24 nih.gov. Consequently, this inhibition leads to the accumulation of specific sterol precursors such as squalene, lanosterol, and zymosterol within the fungal cells nih.gov.

Table 1: Modulation of Ergosterol Biosynthesis Pathway by Pachysamine M

ERG Gene InhibitedAccumulated Sterol Precursors
ERG1, ERG4, ERG7, ERG9, ERG24Squalene, Lanosterol, Zymosterol

Note: These findings are attributed to Pachysamine M, a related compound within the genus.

Alterations in Fungal Cell Membrane Permeability and Fluidity

The disruption of the ergosterol biosynthesis pathway by compounds like Pachysamine M has direct implications for the integrity and function of fungal cell membranes nih.gov. Ergosterol is a vital component of fungal cell membranes, contributing to their stability and fluidity nih.gov. By reducing ergosterol levels, Pachysamine M targets the cell membranes, potentially altering their permeability and fluidity nih.govcreative-biolabs.com. Such alterations can compromise the membrane's barrier function, leading to cellular leakage and ultimately inhibiting fungal growth creative-biolabs.com. While direct measurements of this compound's impact on membrane permeability and fluidity are not detailed in the provided literature, the observed ergosterol disruption suggests a plausible mechanism of action nih.gov.

Generation of Intracellular Reactive Oxygen Species (ROS) and Induction of Mitochondrial Dysfunction in Microbial Cells

Based on the available scientific literature, specific investigations into the generation of intracellular reactive oxygen species (ROS) and the induction of mitochondrial dysfunction in microbial cells by this compound or related Pachysandra alkaloids have not been explicitly detailed. Therefore, the precise role of this compound in these cellular processes remains an area for further research.

Pre-clinical Pharmacological Activity and Mechanistic Insights (Non-Human Models)

Pre-clinical studies have highlighted several pharmacological activities of this compound and other Pachysandra steroidal alkaloids, offering insights into their potential therapeutic applications.

Gastroprotective Effects and Underlying Molecular Targets

Pachysandra steroidal alkaloids, including this compound, have demonstrated significant gastroprotective activities in pre-clinical models researchgate.netresearchgate.net. These compounds have been shown to protect against gastric mucosal damage, particularly that induced by agents like ethanol (B145695) researchgate.netresearchgate.net. Proposed underlying mechanisms for these protective effects include modulation of the PI3K/Akt/mTOR signaling pathway researchgate.netresearchgate.net. While specific molecular targets for this compound are not exhaustively detailed, related studies on other gastroprotective agents suggest mechanisms involving the enhancement of gastric mucus production, the activation of antioxidant enzymes (such as HO-1 and NQO-1), and anti-inflammatory actions, which may include the regulation of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-18 nih.govnih.govmdpi.com.

Table 2: Proposed Molecular Mechanisms for Gastroprotective Effects of Pachysandra Alkaloids

Activity/PathwayMolecular Targets/Processes
GastroprotectionPI3K/Akt/mTOR signaling pathway
(General mechanisms in related compounds)Mucin synthesis, antioxidant enzyme induction (e.g., HO-1, NQO-1), anti-inflammatory effects, cytokine modulation

Note: Specific molecular targets for this compound's gastroprotective effects are not fully detailed in the provided snippets, but PI3K/Akt/mTOR is proposed for Pachysandra alkaloids.

Antioxidative Properties and Associated Molecular Pathways

Pachysandra phytotoxins, a class of compounds that includes this compound, have exhibited antioxidative properties researchgate.netresearchgate.net. These activities are crucial for cellular protection against oxidative stress. While specific molecular pathways directly modulated by this compound are not detailed in the provided literature, general mechanisms associated with antioxidative compounds include the reduction of reactive oxygen species (ROS), the prevention of lipid peroxidation, and the modulation of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPX) mdpi.complos.org.

Table 3: Antioxidative Properties and Associated Pathways

ActivityAssociated Pathways/Mechanisms (General context)
AntioxidativeReduction of ROS, prevention of lipid peroxidation, modulation of antioxidant enzymes (e.g., SOD, GPX)

Note: Specific molecular pathways for this compound's antioxidative properties are not detailed in the provided snippets.

Antiestrogenic Activity

Pachysandra steroidal alkaloids, including this compound, have demonstrated antiestrogenic activity researchgate.netresearchgate.net. This activity is significant as it suggests a potential role in modulating estrogen-dependent biological processes. The general mechanism underlying antiestrogenic effects typically involves the compound's interaction with the estrogen receptor (ER), where it competes with endogenous estrogen for binding nih.gov. This competitive inhibition can lead to a reduction in estrogen signaling, thereby exerting an antiestrogenic effect nih.gov.

Table 4: Antiestrogenic Activity

ActivityPotential Mechanism/Target
AntiestrogenicEstrogen Receptor (ER) interaction

Note: Specific molecular targets for this compound's antiestrogenic activity are not detailed in the provided snippets, but ER interaction is a known mechanism for antiestrogenic compounds.

Antidiabetic Potentials

General studies indicate that certain compounds from the Pachysandra genus, including Pachysandra steroidal alkaloids and Pachysandra phytotoxins, have demonstrated potential antidiabetic activities researcher.liferesearchgate.net. These activities are often associated with antioxidative properties researcher.liferesearchgate.net. However, specific research detailing the mechanisms by which this compound might exert antidiabetic effects, such as direct inhibition of key enzymes like alpha-amylase or alpha-glucosidase, or modulation of glucose uptake, is not extensively documented in the provided sources. Consequently, detailed research findings or data tables specifically for this compound's antidiabetic potentials cannot be generated from the available information.

Antiprotozoal Efficacy and Novel Mechanisms of Action

Research into the antiprotozoal properties of alkaloids isolated from Pachysandra terminalis, the plant genus from which this compound is derived, has shown promising results against protozoan parasites nih.govmdpi.comresearchgate.net. Studies on alkaloid-enriched fractions from P. terminalis have indicated activity against protozoan parasites such as Trypanosoma brucei rhodesiense (Tbr) and Plasmodium falciparum (Pf) nih.govmdpi.comresearchgate.net. Investigations into the mechanisms of action for these related compounds suggest they may operate through pathways distinct from currently used drugs, indicating potential novel mechanisms nih.govmdpi.comresearchgate.net. However, specific quantitative data, such as IC50 values, and detailed novel mechanisms of action directly attributed to this compound against Trypanosoma brucei rhodesiense or Plasmodium falciparum are not explicitly detailed in the reviewed literature. Therefore, specific data tables for this compound's antiprotozoal efficacy cannot be populated based on the current findings.

Structure Activity Relationship Sar Analysis of Pachysamine a and Derivatives

Identification of Structural Moieties Critical for Biological Efficacy

The biological activity of Pachysamine A and related pregnane (B1235032) alkaloids is intrinsically linked to its steroidal backbone and the nature and positioning of its functional groups. Research into this class of compounds has identified several structural moieties that are critical for their cytotoxic and other pharmacological effects.

The substituents at various positions on the steroid nucleus play a pivotal role in modulating the biological response. Key positions that have been identified as important for the activity of pregnane alkaloids include C-3, C-5, C-6, C-7, C-15, C-16, C-17, and C-21. nih.gov The nature of the substituent at the C-3 position, in particular, has been shown to be a significant determinant of cytotoxic activity. For example, the substitution of a benzoyl group with a phenylacetyl group at the C-3 position in some steroidal alkaloids has been found to enhance cytotoxicity against various human cancer cell lines. nih.gov

Furthermore, synthetic modifications of naturally occurring Pachysandra steroidal alkaloids have demonstrated that synthetic derivatives can exhibit higher cytotoxic effects compared to their natural counterparts, highlighting the potential for medicinal chemistry to optimize the therapeutic properties of this class of compounds.

Influence of Stereochemistry on Pharmacological Profiles

The stereochemistry of this compound and its derivatives is a critical factor that significantly influences their pharmacological profiles. The spatial arrangement of atoms and functional groups dictates how these molecules interact with chiral biological macromolecules such as enzymes and receptors, leading to stereospecific biological responses.

The configuration of substituents on the steroidal nucleus can dramatically affect the biological activity. A notable example is the stereochemistry at the C-3 position. Studies on related pregnane alkaloids have indicated that the configuration of the amino group at C-3 can influence cytotoxic activity. nih.gov This suggests that a specific orientation of this substituent is required for optimal interaction with the biological target.

Role of Amine Substituents at Key Positions (e.g., C-3 and C-20) on Activity Modulation

The amine substituents at the C-3 and C-20 positions of the pregnane skeleton are hallmark features of this compound and are fundamental to its biological activity. The nature of these amine groups and their substitution patterns have been shown to be key modulators of the pharmacological effects of this class of compounds.

The amino group at the C-3 position is a primary site for structural modification to explore SAR. The type of substituent on this nitrogen atom can significantly impact cytotoxicity. For instance, acetylation of the C-3 amino group has been reported to reduce cytotoxic activity against certain cancer cell lines. nih.gov This suggests that a free or specifically substituted amino group at this position is preferred for potent activity. In contrast, the introduction of an ethylamino group at the 3β-position of a pregnane scaffold, as seen in the synthetic derivative (Z)-3β-ethylamino-pregn-17(20)-en, has been shown to confer antimetastatic and anti-angiogenesis properties by targeting heat shock protein 90α (HSP90α). mdpi.com

The interplay between the substituents at both the C-3 and C-20 positions is likely to be complex, with the combination of different functional groups leading to a wide range of biological activities. Systematic modification of these amine substituents is a key strategy in the development of novel this compound-based therapeutic agents.

Table 1: Structure-Activity Relationship of Selected Pregnane Alkaloid Derivatives

Compound/Derivative Modification Observed Biological Activity Reference
Pregnane Alkaloid Analog Acetylation of C-3 amino group Reduced cytotoxic activity nih.gov
Pregnane Alkaloid Analog Phenylacetyl group at C-3 Enhanced cytotoxicity compared to benzoyl group nih.gov
(Z)-3β-ethylamino-pregn-17(20)-en Ethylamino group at C-3β Antimetastatic and anti-angiogenesis activity mdpi.com
Paravallarine Specific configuration at C-3 More active than analogs with different C-3 stereochemistry nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that can be instrumental in predicting the biological activity of this compound derivatives and guiding the synthesis of new, more potent analogs. Although specific QSAR studies exclusively focused on this compound are not widely reported, the principles and methodologies have been successfully applied to other structurally related steroidal alkaloids.

A 3D-QSAR study utilizing Comparative Molecular Field Analysis (CoMFA) has been conducted on a series of aminosteroid-type alkaloids with antitrypanosomal and cytotoxic activities. researchgate.net This study demonstrated the utility of 3D-QSAR in elucidating the structural requirements for biological activity in this class of compounds. For such a study on this compound derivatives, the first step would involve the generation of 3D molecular models of a series of analogs and their alignment based on a common scaffold.

In a CoMFA approach, the steric and electrostatic fields around the aligned molecules are calculated and correlated with their experimental biological activities (e.g., IC50 values) using partial least squares (PLS) regression. The resulting QSAR model can be visualized as contour maps, which indicate regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. For instance, a CoMFA model might reveal that bulky substituents are preferred in one region of the molecule, while electron-withdrawing groups are beneficial in another.

Such models, once validated, can be used to predict the bioactivity of newly designed this compound derivatives before their synthesis, thereby saving time and resources. This predictive power allows for a more focused and efficient drug discovery process, prioritizing the synthesis of compounds with the highest probability of being active.

Conformational Flexibility and Receptor Binding Interactions (Conceptual)

The biological activity of this compound is ultimately determined by its ability to bind to and modulate the function of specific biological targets, such as enzymes or receptors. The interaction between this compound and its target is a dynamic process that is governed by the conformational flexibility of both the ligand and the receptor.

This compound, with its steroidal backbone, possesses a degree of conformational flexibility. While the ring system is relatively rigid, the side chains, including the amine substituents at C-3 and C-20, can adopt various conformations. This conformational flexibility allows the molecule to adapt its shape to fit into the binding pocket of a receptor. The energetically most favorable conformation when bound to the receptor may be different from its lowest energy conformation in solution. Understanding this "bioactive conformation" is a key goal of molecular modeling studies.

Molecular docking is a computational technique that can be used to predict the preferred binding mode of this compound to a target protein. biointerfaceresearch.comnih.govnih.gov This method involves placing the ligand into the binding site of the receptor in various orientations and conformations and scoring the resulting complexes based on their predicted binding affinity. A successful docking study can provide insights into the specific amino acid residues in the receptor that interact with the ligand, and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions).

For this compound, identifying the specific molecular targets is the first step. Given its cytotoxic properties, potential targets could include proteins involved in cell cycle regulation, apoptosis, or signal transduction pathways that are often dysregulated in cancer cells. Once a target is identified and its 3D structure is known, molecular docking and molecular dynamics simulations can be employed to conceptually model the binding interactions. These computational studies can help to rationalize the observed SAR and provide a structural basis for the design of new Pachysamen A derivatives with improved affinity and selectivity for their biological targets.

Synthetic Chemistry of Pachysamine a and Advanced Analogues

Total Synthesis Approaches to the Pachysamine Skeleton

As of early 2025, a completed total synthesis of Pachysamine A has not been widely reported in peer-reviewed literature. The primary source of this compound remains the isolation from plants of the Pachysandra genus researcher.life. The synthesis of such complex steroidal alkaloids presents significant challenges, including the construction of the polycyclic steroid core and the stereoselective installation of multiple functional groups.

The total synthesis of complex natural products like this compound serves as a platform for testing and developing new synthetic methods researchgate.net. While a specific synthesis for this compound is not available, general strategies for constructing similar intricate molecular skeletons are well-established. These often involve:

Cascade Reactions: These reactions allow for the rapid construction of complex polycyclic systems in a single step, significantly improving synthetic efficiency rsc.org.

C-H Functionalization: This modern approach allows for the direct conversion of carbon-hydrogen bonds into carbon-carbon or carbon-heteroatom bonds, streamlining synthetic routes by avoiding the need for pre-functionalized starting materials rsc.orgresearchgate.net.

Dearomatization Strategies: These methods convert flat, aromatic structures into three-dimensional, complex molecular architectures, which is a powerful technique for building the steroidal framework mdpi.com.

Biomimetic Synthesis: Inspired by the biosynthetic pathways in nature, these strategies aim to replicate enzymatic transformations in the laboratory to construct complex molecules epdf.pub.

Innovations in these areas are continually expanding the toolbox available to synthetic chemists, bringing the total synthesis of molecules like this compound closer to reality researchgate.netresearchgate.net.

A major hurdle in the synthesis of this compound is the precise control over stereochemistry and regiochemistry. The molecule possesses multiple stereocenters, and its biological activity is dependent on the correct three-dimensional arrangement of its atoms.

Stereocontrol: Achieving the desired stereoisomer is paramount. Synthetic strategies must employ stereoselective reactions that favor the formation of one stereoisomer over others epdf.pubmdpi.commdpi.comd-nb.info. This can be accomplished through the use of chiral catalysts, chiral auxiliaries, or by substrate-controlled reactions where the existing stereocenters in the molecule direct the stereochemical outcome of subsequent transformations epdf.pubCurrent time information in Bangalore, IN.. The development of predictive models helps in navigating the complexities of stereoselective synthesis mdpi.com.

Regioselectivity: Regioselective reactions are crucial for ensuring that chemical modifications occur at the correct position on the molecular scaffold nih.govresearcher.life. For instance, when introducing substituents onto the steroid rings, it is essential to control the site of the reaction to avoid the formation of undesired isomers cas.cn. The inherent reactivity of different positions on the this compound skeleton can be exploited, or directing groups can be used to guide reagents to the desired location.

Key Synthetic ChallengeDescriptionRelevant Synthetic Concepts
Polycyclic Core Construction Assembling the intricate four-ring steroid skeleton from simpler starting materials.Cascade Reactions, Dearomatization, Biomimetic Synthesis
Stereocenter Installation Establishing the correct 3D arrangement of atoms at multiple chiral centers.Asymmetric Catalysis, Chiral Auxiliaries, Substrate-Controlled Diastereoselectivity
Functional Group Introduction Attaching amino and other functional groups at specific positions with correct stereochemistry.Regioselective Reactions, Stereospecific Transformations

Semisynthesis from Natural Precursors

Given the challenges of total synthesis, semisynthesis from naturally abundant precursors is a more practical approach for producing this compound and its analogues researchgate.net. Plants of the Pachysandra genus are a rich source of pregnane-type steroidal alkaloids that can serve as starting materials researcher.liferesearchgate.net.

The process typically involves the extraction and isolation of a closely related and more abundant alkaloid from the plant material. This precursor is then chemically modified in the laboratory to yield this compound or other desired derivatives. For example, alkaloids can be isolated from Pachysandra terminalis or Pachysandra procumbens and used as scaffolds for further chemical transformations researcher.lifemdpi.com. Microbial transformation is another semisynthetic technique where microorganisms are used to carry out specific and selective chemical reactions on a natural substrate, often leading to novel and more potent derivatives researchgate.netrsc.org.

Rational Design and Synthesis of Novel this compound Derivatives for Enhanced Biological Activity

The rational design of new this compound analogues aims to improve their therapeutic index by enhancing potency and selectivity while minimizing toxicity. Studies have shown that synthetic derivatives of Pachysandra steroidal alkaloids can exhibit greater cytotoxic effects than the natural compounds, providing a strong impetus for this line of research mdpi.com.

The natural diversity of pregnane-type alkaloids provides valuable insights into structure-activity relationships (SAR). By examining the various functionalities present in naturally occurring analogues, chemists can identify key structural motifs that contribute to biological activity.

Key areas for structural modification on the this compound scaffold include:

The C-3 and C-20 Amino Groups: The nature and substitution of the amino groups at these positions are known to significantly influence pharmacological activity mdpi.com. Modifications can include acylation, alkylation, or the introduction of different amine-containing side chains.

The Steroid Skeleton: Introduction of double bonds, hydroxyl groups, or epoxide functionalities at various positions on the steroid rings can alter the molecule's conformation and its interaction with biological targets researchgate.net.

Conjugation: Attaching other molecules, such as polyamines, carbohydrates, or fluorescent tags, to the this compound scaffold can create conjugates with novel properties, including altered bioavailability or mechanisms of action researchgate.net.

To explore the chemical space around this compound, efficient and versatile synthetic methods are required to generate libraries of diverse analogues Current time information in Bangalore, IN.. These methodologies allow for the systematic modification of the parent molecule.

Common synthetic strategies for creating chemical diversity include:

Solid-Phase Synthesis: This technique allows for the rapid synthesis of a large number of related compounds by anchoring the starting material to a solid support and performing sequential chemical reactions.

Multicomponent Reactions: These reactions combine three or more starting materials in a single step to create complex products, offering a highly efficient route to diverse structures.

Cross-Coupling Reactions: Palladium- or copper-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the attachment of a wide variety of substituents to the this compound core.

"Green" Chemistry Approaches: The use of environmentally friendly methods, such as microwave-assisted synthesis or reactions in aqueous media, is becoming increasingly important for the sustainable production of novel derivatives.

Comparative Biological Evaluation of Synthetic vs. Natural this compound Compounds

The advent of sophisticated synthetic strategies has not only enabled the total synthesis of this compound and its congeners but has also opened avenues for creating advanced analogues with potentially enhanced biological activities. A critical aspect of this research involves the direct comparative evaluation of these synthetic compounds against their naturally occurring counterparts to ascertain improvements in potency and selectivity.

Research into the biological activities of synthetic Pachysandra steroidal alkaloids has demonstrated that these man-made derivatives can exhibit superior cytotoxic effects compared to the natural compounds isolated from their plant sources. researchgate.netresearchgate.netmdpi.com This has been particularly evident in studies focusing on their potential as anticancer agents.

In a significant study, the anticancer activity of a series of synthetic C20-ketone pachysandra alkaloid analogues was evaluated against the human hepatocellular carcinoma (HepG2) cell line and compared with the cytotoxicity of natural Pachysandra alkaloids. The findings indicated that the synthetic compounds generally possessed greater cytotoxic effects. researchgate.net For instance, the natural alkaloid pachystermine A (identified as compound 67 in the study) exhibited an IC₅₀ value of 19.25 µM, while another natural alkaloid (compound 41) had an IC₅₀ value greater than 50 µM against HepG2 cells. researchgate.netresearchgate.net In stark contrast, many of the synthetic analogues displayed significantly lower IC₅₀ values, ranging from 0.75 to 19.67 µM, signifying enhanced potency. researchgate.netresearchgate.net

One of the most potent synthetic derivatives, designated as compound 6k, demonstrated an IC₅₀ value of 0.75 μM. This represents a 25.7-fold greater anticancer activity against HepG2 cells than the natural alkaloid sarcovagine D. researchgate.netresearchgate.net Further investigations into the mechanism of action suggested that these synthetic alkaloids might exert their effects by inhibiting the JAK2/STAT3 signaling pathway, which is crucial in preventing the proliferation of liver cancer cells. researchgate.netresearchgate.net

The enhanced activity of the synthetic analogues underscores the value of medicinal chemistry in refining the therapeutic potential of natural products. By modifying the core structure of Pachysandra alkaloids, researchers can develop novel compounds with improved pharmacological profiles. While direct comparative data for this compound itself against its synthetic doppelgänger is not extensively detailed in the reviewed literature, the results from closely related Pachysandra alkaloids strongly suggest that synthetic analogues of this compound could also offer significant advantages in biological activity.

The following table summarizes the comparative cytotoxic activity of selected natural Pachysandra alkaloids and their synthetic analogues against the HepG2 cancer cell line.

CompoundTypeIC₅₀ (µM) on HepG2 Cells
Natural Alkaloid (Compound 41)Natural> 50
Pachystermine A (Compound 67)Natural19.25
Sarcovagine DNatural~19.28 (inferred from 25.7x less activity than 6k)
Synthetic Analogue (E4a)Synthetic1.83
Synthetic Analogue (E4b)Synthetic10.34
Synthetic Analogue (E4d)Synthetic3.25
Synthetic Analogue (6k/E4k)Synthetic0.75
Synthetic Analogues (General Range)Synthetic0.75 - 19.67

Data sourced from studies on C20-ketone pachysandra alkaloid derivatives. researchgate.netresearchgate.net

This comparative biological evaluation highlights the potential of synthetic chemistry to build upon nature's templates, leading to the development of advanced analogues with superior therapeutic properties for further investigation in cancer research.

Advanced Analytical Methodologies for Comprehensive Pachysamine a Research

Ultra-High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS/MS) for Complex Mixture Analysis

The analysis of Pachysamine A from its natural source, the Pachysandra plant, presents a significant analytical challenge due to the presence of a multitude of structurally similar alkaloids and other secondary metabolites. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS/MS) is a powerful tool for addressing this complexity. nih.govresearchgate.net UHPLC offers rapid and highly efficient separation of compounds, which is essential when dealing with the complex extracts of Pachysandra species. nih.gov The high-resolution capabilities of mass spectrometers like Quadrupole Time-of-Flight (QqTOF) or Orbitrap are instrumental in providing accurate mass measurements, which in turn allows for the determination of the elemental composition of the analytes. mdpi.com

In the context of this compound research, UHPLC-HRMS/MS serves multiple purposes. Initially, it is employed for the rapid screening and tentative identification of this compound and its analogues in crude plant extracts. mdpi.com This is achieved by comparing the accurate mass and fragmentation patterns with known data or databases. For instance, the molecular formula of this compound has been determined using LC/MS, a foundational technique upon which UHPLC-HRMS/MS builds with significantly enhanced resolution and sensitivity. mdpi.com Furthermore, this technique is invaluable for metabolomic studies, enabling the comparison of metabolite profiles in Pachysandra species under different conditions, which can provide insights into the biosynthesis of this compound. metabolomics.se The use of tandem mass spectrometry (MS/MS) provides structural information through characteristic fragmentation patterns, aiding in the differentiation of isomeric alkaloids, a common occurrence in the Pachysandra genus. mdpi.com

Integration of Spectroscopic Data for Rapid Structural Insights (e.g., hyphenated techniques)

The definitive structural elucidation of a natural product like this compound relies on the integration of data from various spectroscopic techniques. researchgate.net While mass spectrometry provides the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the carbon-hydrogen framework and the stereochemistry of the molecule. The structures of newly isolated Pachysandra alkaloids are typically elucidated through a combination of one-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, and two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC. researchgate.net

Hyphenated techniques, which couple a separation method with a spectroscopic detector, have revolutionized the process of natural product discovery. nih.gov Techniques such as LC-NMR and the more common LC-MS are powerful tools for the online analysis of complex mixtures, allowing for the acquisition of spectroscopic data on individual components without the need for prior isolation. nih.govscientiaricerca.com This is particularly advantageous in the early stages of research on Pachysandra extracts, as it enables the rapid identification of known compounds, including this compound, and highlights novel structures for targeted isolation. The combined application of these hyphenated techniques can even permit the complete structural elucidation of new natural products from crude extracts or fractions with minimal material. nih.gov

Chemoinformatics and Computational Chemistry for SAR and Molecular Docking Studies

Chemoinformatics and computational chemistry have become essential tools in modern drug discovery and natural product research, providing insights that are often unattainable through experimental methods alone. numberanalytics.com These computational approaches are particularly valuable for understanding the structure-activity relationships (SAR) of bioactive compounds like this compound and for predicting their molecular targets. uni-bonn.de SAR studies are crucial for identifying the key structural features of a molecule that are responsible for its biological activity. For Pachysandra alkaloids, it has been noted that the nature of the amine substituents at the C-3 and C-20 positions can significantly influence their pharmacological effects. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. journalijar.com This method is widely used to predict the binding mode of a ligand (like this compound) to the active site of a target protein, providing insights into the molecular basis of its bioactivity. researcher.lifersc.org For example, molecular docking studies on other natural products have been used to identify key interactions with amino acid residues in the active site of enzymes, which can then be used to rationalize their inhibitory activity. journalijar.com In the context of Pachysandra alkaloids, network pharmacology and molecular docking have been utilized to explore the antifungal mechanism of Pachysamine M, a related compound, by identifying its potential molecular targets. nih.gov Similar in-silico approaches could be applied to this compound to explore its potential mechanisms of action for its observed antiprotozoal activities. mdpi.comfudan.edu.cn

Development of Robust Bioassays for High-Throughput Screening and Mechanistic Studies

The discovery and development of bioactive compounds like this compound are heavily reliant on the availability of robust and efficient bioassays. ashs.org Bioassay-guided fractionation is a classic and effective strategy for isolating bioactive natural products. This approach involves the iterative separation of a crude extract into fractions, with each fraction being tested for biological activity to guide the subsequent purification steps. For instance, bioassay-guided fractionation of Pachysandra terminalis extracts has been used to identify compounds that act as feeding deterrents to voles, with preliminary analyses indicating the involvement of steroidal alkaloids. ashs.org

For high-throughput screening (HTS), assays need to be miniaturized and automated to allow for the rapid testing of a large number of samples. nih.gov In the study of this compound and related compounds, various in vitro bioassays have been employed to determine their biological activity. For example, the antiprotozoal activity of this compound was evaluated by determining its half-maximal inhibitory concentration (IC₅₀) against Trypanosoma brucei rhodesiense and Plasmodium falciparum. mdpi.com Similarly, the antifungal activity of other Pachysandra alkaloids has been assessed using assays to determine the minimum inhibitory concentration (MIC) against fungal strains like Candida albicans. nih.gov The development of such bioassays is critical not only for screening but also for conducting mechanistic studies to understand how these compounds exert their biological effects at a cellular and molecular level. mdpi.com

Future Research Directions and Translational Potential in Pre Clinical Development

Identification of Novel Molecular Targets for Pachysamine A

A critical avenue for future research is the precise identification of the molecular targets through which this compound exerts its biological effects. The compound has demonstrated notable antiprotozoal activity, suggesting that its targets may be proteins or pathways essential for the survival of parasites like Plasmodium falciparum and Trypanosoma brucei rhodesiense. nih.gov The identification of these targets is a crucial step in rational drug design and in understanding the compound's mechanism of action. nih.gov

Potential strategies for target identification include:

Affinity chromatography: Immobilizing this compound on a solid support to capture its binding partners from parasite lysates.

Yeast two-hybrid screening: To identify protein-protein interactions that are modulated by this compound.

Computational modeling and docking studies: To predict potential binding sites on known parasite proteins based on the three-dimensional structure of this compound.

By identifying the specific molecular targets, researchers can gain a deeper understanding of the pathways involved in its antiprotozoal effects and potentially uncover novel therapeutic strategies.

Application of Omics Technologies (e.g., Metabolomics, Proteomics) to Elucidate Biological Pathways

The application of "omics" technologies, such as metabolomics and proteomics, holds immense potential for elucidating the broader biological pathways affected by this compound. researchgate.net These technologies provide a systems-level view of the molecular changes within a cell or organism upon treatment with a compound. nih.gov

Proteomics: This approach can identify changes in the abundance of proteins in response to this compound treatment. nih.gov This could reveal not only the direct targets but also downstream effector proteins and compensatory mechanisms activated by the cell. Mass spectrometry-based proteomics is a powerful tool for the quantitative analysis of complex protein mixtures. nih.gov

Metabolomics: By analyzing the complete set of small-molecule metabolites, metabolomics can provide a functional readout of the physiological state of a cell. nih.gov Changes in the metabolome following exposure to this compound can highlight alterations in key metabolic pathways, such as energy metabolism or lipid biosynthesis, which may be crucial for its biological activity.

Integrating data from both proteomics and metabolomics can provide a comprehensive picture of the cellular response to this compound, helping to construct a detailed understanding of its mechanism of action and potential off-target effects. nih.govnih.gov

Potential as Chemical Probes for Fundamental Biological Research

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. nih.govnih.gov Given its biological activity, this compound has the potential to be developed into a valuable chemical probe for fundamental biological research. To serve as a high-quality chemical probe, a compound should ideally exhibit high potency and selectivity for its target. nih.gov

Should a specific and potent interaction with a novel molecular target be identified, this compound or its derivatives could be utilized to:

Investigate the function of its target protein in various cellular processes.

Validate the target as a potential point of therapeutic intervention. nih.gov

Serve as a tool for studying complex biological pathways in which the target is involved.

The development of this compound as a chemical probe would require thorough characterization of its selectivity profile and mechanism of action.

Development of Lead Compounds from this compound for Therapeutic Applications in Pre-clinical Models

This compound's inherent biological activity makes it an attractive scaffold for the development of novel therapeutic agents. Through medicinal chemistry, the structure of this compound can be systematically modified to create derivatives with improved potency, selectivity, and pharmacokinetic properties. This process of developing lead compounds is a cornerstone of drug discovery. nuvisan.com

Key aspects of a lead optimization program based on the this compound scaffold would include:

Structure-Activity Relationship (SAR) studies: Synthesizing a library of this compound analogs to understand how different chemical modifications impact its biological activity.

Pharmacokinetic profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the derivatives to ensure they are suitable for in vivo studies.

In vivo efficacy studies: Testing the most promising lead compounds in pre-clinical animal models of relevant diseases, such as parasitic infections or cancer, to assess their therapeutic potential. nih.govnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.